molecular formula C19H17NO4 B13750863 2-Naphthalenecarboxamide, N-(2,4-dimethoxyphenyl)-3-hydroxy- CAS No. 2672-77-7

2-Naphthalenecarboxamide, N-(2,4-dimethoxyphenyl)-3-hydroxy-

Cat. No.: B13750863
CAS No.: 2672-77-7
M. Wt: 323.3 g/mol
InChI Key: BAROIKGEGXXQJO-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene core substituted with a hydroxyl group and a carboxamide group, which is further linked to a 2,4-dimethoxyphenyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, naphthalene, undergoes nitration to form nitronaphthalene, which is then reduced to aminonaphthalene.

    Acylation: The aminonaphthalene is acylated with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired carboxamide.

    Hydroxylation: The final step involves the hydroxylation of the naphthalene ring, typically using a hydroxylating agent like hydrogen peroxide under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of naphthylamines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(2,4-Dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide exerts its effects is primarily through interaction with molecular targets such as enzymes or receptors. For instance, its antimicrobial activity is attributed to the inhibition of bacterial RNA polymerase, which disrupts the synthesis of essential RNA molecules in bacteria . This interaction typically involves binding to the enzyme’s active site, preventing the normal catalytic function.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethoxyphenyl)-3-hydroxybenzamide: Similar structure but with a benzene core instead of naphthalene.

    N-(2,4-Dimethoxyphenyl)-3-hydroxyanthracene-2-carboxamide: Similar structure but with an anthracene core.

Uniqueness

N-(2,4-Dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide is unique due to its naphthalene core, which imparts distinct electronic properties and reactivity compared to its benzene and anthracene analogs. This uniqueness makes it a valuable compound for specific applications in materials science and medicinal chemistry.

Properties

CAS No.

2672-77-7

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C19H17NO4/c1-23-14-7-8-16(18(11-14)24-2)20-19(22)15-9-12-5-3-4-6-13(12)10-17(15)21/h3-11,21H,1-2H3,(H,20,22)

InChI Key

BAROIKGEGXXQJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O)OC

Origin of Product

United States

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